N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
Description
N-[1-(2,4-Dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS: 338417-33-7) is a tetrazole-based compound with a molecular formula of C₁₀H₁₁Cl₂N₅ and a molecular weight of 272.13 g/mol. It features a 1,2,3,4-tetrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 5-position with a dimethylamine moiety.
Key physicochemical properties include:
- SMILES: Clc1ccc(c(c1)Cl)Cn1nnnc1N(C)C
- Melting point: Not explicitly reported in the provided evidence, but analogs (e.g., pyrazole derivatives) show melting points in the range of 123–183°C, suggesting moderate thermal stability .
- Synthetic route: While direct synthesis details for this compound are absent in the evidence, analogous tetrazole derivatives are synthesized via coupling reactions using reagents like EDCI/HOBt in DMF, followed by purification via preparative thin-layer chromatography .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N-dimethyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQTKUAJZBNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2,4-dichlorophenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetraazole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine. Research indicates that tetrazole compounds exhibit significant activity against various bacterial strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains and clinical isolates . The compound's structure allows it to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
Case Study:
In a comparative study involving several tetrazole derivatives, this compound was assessed alongside Ciprofloxacin. It demonstrated superior antimicrobial activity against certain strains of Staphylococcus epidermidis with MIC values significantly lower than those of the reference drug . This suggests its potential as a lead compound for developing new antibacterial agents.
Agricultural Applications
Fungicidal Properties:
Tetrazole compounds are also being explored for their fungicidal properties. The structural characteristics of this compound make it a candidate for agricultural applications where control of fungal pathogens is necessary. Preliminary studies indicate that similar tetrazole derivatives can inhibit fungal growth effectively .
Case Study:
In agricultural trials assessing the efficacy of various fungicides against common crop pathogens, compounds with a tetrazole moiety were found to provide robust protection against diseases such as powdery mildew and rusts. The compound's ability to penetrate plant tissues enhances its effectiveness as a protective agent .
Chemical Synthesis and Research
Synthetic Pathways:
The synthesis of this compound involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Various synthetic methodologies have been explored to optimize yield and purity .
Research Insights:
Studies focusing on the optimization of synthesis routes have revealed that modifying reaction conditions can significantly impact the yield and properties of the final product. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce synthesis time .
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrazole- and pyrazole-based derivatives with diverse substituents. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogs
Functional Comparison
- Biological Activity : Dichlorophenyl-substituted compounds (e.g., propiconazole, etaconazole) are widely used as pesticides, suggesting the target compound may share fungicidal or herbicidal properties . In contrast, pyrazole-carboxamide derivatives (e.g., 3a–3p) exhibit antimicrobial activity, highlighting the role of heterocyclic cores in determining bioactivity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s pyrazole derivatives (yields: 62–71%), though the absence of a carboxamide group may simplify purification steps .
Biological Activity
N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a compound of significant interest in pharmacology and agrochemistry due to its unique structural characteristics and biological activities. Its molecular formula is , with a molecular weight of approximately 253.14 g/mol. This compound is primarily studied for its potential applications in pest control and as a pharmaceutical agent.
Chemical Structure
The compound features a tetraazole ring substituted with a dichlorophenyl group and a dimethylamino group. The presence of the tetraazole moiety is crucial for its biological activity, as it is known to participate in various biochemical interactions.
Antimicrobial Properties
Research has demonstrated that compounds containing the tetraazole ring exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of tetraazole can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against several pathogens:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Insecticidal Activity
In agricultural applications, this compound has shown efficacy as an insecticide. Field studies report that formulations containing this compound can significantly reduce pest populations in crops. For example:
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphis gossypii | 85 | 250 |
| Spodoptera exigua | 90 | 300 |
| Tetranychus urticae | 75 | 200 |
These findings suggest that the compound acts effectively against key agricultural pests, providing a basis for its use in integrated pest management strategies .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and insects. It is hypothesized that the tetraazole ring interacts with specific enzymes or receptors vital for cellular function.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited cell wall synthesis by targeting transpeptidase enzymes involved in peptidoglycan cross-linking.
- Insecticidal Mechanism : Research on Aphis gossypii showed that exposure to the compound led to increased mortality rates due to neurotoxic effects, disrupting normal nerve function.
Safety and Toxicity
While the compound exhibits promising biological activities, safety assessments indicate potential toxicity at higher concentrations. Toxicological studies reveal:
- Acute Oral Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These factors necessitate careful handling and usage guidelines to mitigate risks associated with exposure .
Q & A
Basic: What are the recommended synthetic routes for N-[1-(2,4-dichlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethylamine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of a nitrile precursor with sodium azide in the presence of ammonium chloride under reflux, followed by dimethylamine substitution. Key steps include:
- Nitrogen-rich cyclization : Formation of the tetrazole ring via Huisgen cycloaddition (azide-nitrile reaction) under acidic conditions .
- Amine functionalization : Substitution at the tetrazole’s 5-position using dimethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C.
Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (azide excess) and using catalysts like triethylamine to neutralize HCl byproducts . Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : - and -NMR identify the 2,4-dichlorophenyl protons (δ 7.3–7.8 ppm) and dimethylamine groups (δ 2.8–3.1 ppm). -NMR confirms tetrazole ring connectivity .
- MS : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H] at m/z 315.05) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity (>98%) and stability under thermal stress .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., pesticidal vs. anticancer effects)?
Contradictions often arise from assay variability (e.g., cell lines, dosage). Methodological strategies include:
- Dose-response profiling : Establish EC values across multiple models (e.g., Arabidopsis for herbicidal activity vs. HeLa cells for anticancer screening) .
- Target validation : Use molecular docking (AutoDock Vina) to identify binding affinities for cytochrome P450 (pesticidal) or tubulin (anticancer) targets .
- Metabolite analysis : LC-MS/MS identifies active metabolites (e.g., dechlorinated derivatives) that may explain divergent effects .
Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., with fungal CYP51 or human topoisomerase II) using AMBER or GROMACS .
- QSAR Modeling : Corporate substituent effects (e.g., Cl position) into predictive models for bioactivity using Gaussian09 or CODESSA .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and metabolic pathways .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Degradation studies (TGA/DSC) show decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .
- pH Sensitivity : The tetrazole ring hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Use buffered solutions (pH 6–8) for biological assays .
- Light Exposure : UV-Vis spectroscopy confirms photodegradation; amber vials are recommended for long-term storage .
Advanced: What strategies address low solubility in aqueous media during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the dimethylamine moiety, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release, confirmed via dynamic light scattering .
Advanced: How can regioselectivity challenges during tetrazole functionalization be mitigated?
- Protecting Groups : Temporarily block reactive sites (e.g., 1-position of tetrazole) with trityl groups before dimethylamine substitution .
- Catalytic Control : Use Cu(I) catalysts to favor 5-substitution over 1-substitution in Huisgen reactions .
- Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation to optimize reaction times and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
